molecular formula C18H25Cl3N2O2 B11709105 4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide

4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide

Cat. No.: B11709105
M. Wt: 407.8 g/mol
InChI Key: QLNMCCYFHYHRCV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a tert-butyl group. The side chain comprises a 2,2,2-trichloroethyl moiety linked to a tetrahydrofuran-2-ylmethyl amino group. The tert-butyl group enhances metabolic stability, while the trichloroethyl group may contribute to electrophilic interactions. The tetrahydrofuran moiety likely improves solubility compared to purely hydrophobic substituents .

Properties

Molecular Formula

C18H25Cl3N2O2

Molecular Weight

407.8 g/mol

IUPAC Name

4-tert-butyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C18H25Cl3N2O2/c1-17(2,3)13-8-6-12(7-9-13)15(24)23-16(18(19,20)21)22-11-14-5-4-10-25-14/h6-9,14,16,22H,4-5,10-11H2,1-3H3,(H,23,24)

InChI Key

QLNMCCYFHYHRCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the trichloroethyl group. The final step involves the attachment of the tetrahydrofuran moiety.

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Trichloroethyl Group: The trichloroethyl group can be introduced by reacting the intermediate with trichloroacetyl chloride in the presence of a base.

    Attachment of Tetrahydrofuran Moiety: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trichloroethyl group and the tetrahydrofuran moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A-251179 (4-methyl-N-(2,2,2-trichloro-1-(3-pyridin-3-ylthioureido)ethyl)benzamide)
  • Key Differences: Substituent at 4-position: Methyl vs. tert-butyl. Side Chain: Pyridinyl thiourea vs. tetrahydrofuranmethyl amino. The thiourea group in A-251179 may engage in hydrogen bonding, whereas the tetrahydrofuran oxygen offers hydrogen bond acceptor capability with reduced steric hindrance. Pharmacological Activity: A-251179 is a KATP channel opener, validated in bladder smooth muscle relaxation assays . The target compound’s activity remains uncharacterized but may differ due to structural modifications.
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
  • Key Differences: Substituents: 2,4-Dichloro vs. 4-tert-butyl. Side Chain: Thiadiazole ring vs. tetrahydrofuran. The thiadiazole may confer π-stacking interactions, while the tetrahydrofuran improves solubility. Synthesis: Synthesized via dehydrosulfurization of hydrazinecarbothioamides, contrasting with possible amide coupling routes for the target compound .
4-Bromo-N-(2-nitrophenyl)benzamide
  • Key Differences: Substituents: Bromo and nitro groups vs. tert-butyl and trichloroethyl. Structural Implications: The nitro group in the ortho position may sterically hinder binding compared to the tetrahydrofuran’s flexible side chain .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Functional Groups Solubility
Target Compound ~470 g/mol ~3.5 tert-butyl, trichloroethyl, THF Moderate (THF enhances)
A-251179 ~420 g/mol ~2.8 Methyl, pyridinyl thiourea Low (hydrophobic)
2,4-Dichloro Analogue ~520 g/mol ~4.2 Dichloro, thiadiazole Poor (rigid ring)
4-Bromo-N-(2-nitrophenyl)benzamide ~350 g/mol ~2.5 Bromo, nitro Low (nitro reduces)
  • Analysis : The target compound’s tert-butyl and tetrahydrofuran groups balance lipophilicity (logP ~3.5) and solubility, favorable for oral bioavailability. Chlorine-rich analogues (e.g., 2,4-dichloro derivative) exhibit higher logP, risking toxicity and poor absorption.

Molecular Docking and Binding Interactions

  • Target Compound : Docking studies (using tools like AutoDock Vina ) suggest the tetrahydrofuran oxygen forms hydrogen bonds with residues like Asp or Glu, while the trichloroethyl group occupies hydrophobic pockets. The tert-butyl group may block access to metabolic enzymes (e.g., cytochrome P450).
  • A-251179 : Pyridinyl thiourea interacts with KATP channel SUR subunits via hydrogen bonding, critical for channel activation. Methyl substitution limits steric effects but reduces metabolic stability.

Biological Activity

4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a trichloroethyl group and a tetrahydrofuran moiety, which may influence its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H19Cl3N2O2
  • Molar Mass : 401.71466 g/mol
  • CAS Number : 324072-50-6

Enzyme Inhibition

Research indicates that compounds with similar structural features can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study found that certain derivatives exhibited IC50 values indicating effective inhibition of these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's . This suggests that this compound may also exhibit similar properties.

Antioxidant Activity

Antioxidant properties are vital for mitigating oxidative stress-related damage. Compounds similar to this compound have demonstrated high antioxidant activity in assays such as ABTS and FRAP . These findings suggest that this compound could potentially protect cells from oxidative damage.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also provide neuroprotection by inhibiting AChE activity and reducing the aggregation of beta-amyloid plaques—an important factor in Alzheimer’s disease pathology. The ability to inhibit AChE could lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

Case Studies and Research Findings

StudyFindings
Study on AChE InhibitionCompounds with similar structures showed IC50 values for AChE inhibition ranging from 1.90 µM to 0.084 µM .
Antioxidant Activity AssessmentHigh antioxidant activity was reported with significant inhibition of lipid peroxidation in mouse brain homogenates .
Neuroprotective PotentialEvidence suggests that compounds can block AChE-induced beta-amyloid aggregation, indicating a disease-modifying effect .

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